Ac-Phe-Tyr-OH

Description

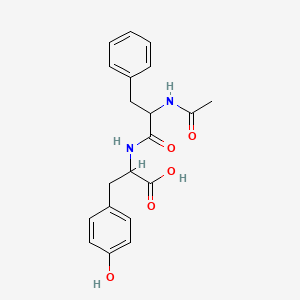

The exact mass of the compound N-acetylphenylalanyltyrosine is 370.15287181 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-acetamido-3-phenylpropanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-13(23)21-17(11-14-5-3-2-4-6-14)19(25)22-18(20(26)27)12-15-7-9-16(24)10-8-15/h2-10,17-18,24H,11-12H2,1H3,(H,21,23)(H,22,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHAPAFOMGHXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization for Gas Chromatography Mass Spectrometry Gc Ms

GC analysis requires analytes to be volatile and thermally stable, properties that peptides inherently lack. Therefore, derivatization is mandatory. sigmaaldrich.com The process targets the active hydrogens on the carboxyl and hydroxyl functional groups. sigmaaldrich.com

Silylation: This is a common technique where active hydrogens are replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comtcichemicals.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com MTBSTFA is often preferred as it forms TBDMS derivatives that are more stable and less sensitive to moisture than their TMS counterparts. sigmaaldrich.com The reaction typically involves heating the dried analyte with the silylation reagent in a suitable solvent like acetonitrile (B52724). sigmaaldrich.com

Acylation/Esterification: A multi-step approach can also be employed. For example, research on other peptides has utilized a two-step process involving esterification of the carboxyl group with methanolic HCl, followed by acylation of hydroxyl and amino groups with an agent like pentafluoropropionic (PFP) anhydride (B1165640). researchgate.netnih.gov This creates a derivative with increased volatility suitable for GC-MS analysis. researchgate.netnih.gov

| Reagent Class | Example Reagent(s) | Target Functional Group(s) | Purpose & Outcome |

| Silylating Agents | MTBSTFA, BSA, TMS-HT. sigmaaldrich.comtcichemicals.com | -COOH, -OH. | Replaces active hydrogens with nonpolar silyl (B83357) groups to increase volatility and thermal stability. TBDMS derivatives from MTBSTFA are noted for their enhanced stability against moisture. sigmaaldrich.com |

| Acylating Agents | Pentafluoropropionic (PFP) anhydride. researchgate.netnih.gov | -OH. | Often used after esterification of the carboxyl group. The resulting derivative is volatile and suitable for GC-MS, often with high sensitivity in electron-capture negative-ion chemical ionization (ECNICI) mode. researchgate.netnih.gov |

| Esterification Agents | Methanolic HCl (e.g., 2 M HCl in CH₃OH). researchgate.netnih.gov | -COOH. | Converts the carboxylic acid to a methyl ester, reducing polarity and increasing volatility. It is the first step in a two-step derivatization protocol. researchgate.netnih.gov |

Derivatization for High Performance Liquid Chromatography Hplc

While Ac-Phe-Tyr-OH can often be analyzed directly by reversed-phase HPLC with mass spectrometry, derivatization can be employed to enhance UV or fluorescence detection, especially when high sensitivity is required and a mass spectrometer is not available. nih.gov This is known as pre-column derivatization.

FMOC-Cl Derivatization: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reacts with the primary and secondary amino groups of amino acids and peptides in a basic medium, such as a borate (B1201080) buffer. nih.govjapsonline.com While the N-terminus of this compound is already blocked by an acetyl group, this method is foundational in peptide analysis. The resulting derivatives exhibit strong UV absorbance (around 265 nm), significantly improving detection limits. japsonline.com

OPA Derivatization: o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, allowing for sensitive fluorescence detection. creative-proteomics.comnih.gov The reaction is typically performed in a borate buffer at a pH around 9.5. creative-proteomics.comnih.gov

PITC Derivatization: Phenyl isothiocyanate (PITC), also known as Edman's reagent, reacts with the N-terminal amino group of a peptide. umich.edu The resulting phenylthiocarbamoyl (PTC) derivatives are readily detectable by UV absorbance. umich.edu

| Reagent | Target Functional Group(s) | Detection Method | Key Reaction Conditions |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary/Secondary Amines | UV (265 nm) | Basic medium (e.g., 0.2 M boric acid solution, pH 6.2); reaction with analyte followed by extraction. japsonline.com |

| o-Phthalaldehyde (OPA) | Primary Amines (in presence of a thiol like 3-mercaptopropionic acid) | Fluorescence (Ex: 340 nm, Em: 450 nm) | Basic medium (e.g., borate buffer, pH 9.5-10.2); reaction is rapid (1-10 min). creative-proteomics.comnih.gov |

| Phenyl isothiocyanate (PITC) | N-terminal Amino Group | UV | Basic medium (e.g., ethanol:water:triethylamine); reaction at room temperature for ~10 min. umich.edu |

By carefully selecting and optimizing sample preparation and derivatization strategies, researchers can significantly enhance the quality and reliability of analytical data for this compound, enabling its accurate quantification and characterization in diverse research contexts.

Iii. Biochemical and Biophysical Characterization in Research Contexts

Conformational Analysis and Structural Elucidation

The three-dimensional structure of Ac-Phe-Tyr-OH is not static but rather exists as an ensemble of interconverting conformers. The relative energies and populations of these conformers are dictated by a delicate balance of intramolecular interactions and the influence of the surrounding environment.

In the isolated environment of the gas phase, free from solvent effects, the intrinsic conformational preferences of this compound can be meticulously studied. Theoretical and computational methods, such as density functional theory (DFT), are instrumental in exploring the potential energy surface of the molecule. researchgate.net These studies reveal that the conformational landscape is primarily governed by the torsional angles of the peptide backbone (φ, ψ) and the side chains (χ). acs.orgnih.gov

For dipeptide analogues, the most stable gas-phase conformations are often stabilized by intramolecular hydrogen bonds. acs.orgnih.gov Common structural motifs include those that form a C7 hydrogen-bonded ring, often referred to as γ-turns, and more extended structures akin to β-sheets. mpg.de In aromatic dipeptides like this compound, a significant stabilizing interaction is the NH-π interaction, where the amide N-H group of one residue forms a weak hydrogen bond with the aromatic ring of the adjacent residue. mpg.deresearchgate.net This interaction between the backbone and the side chain plays a crucial role in determining the local conformational preferences. mpg.de The most stable conformer of a similar dipeptide, N-acetyl-Phe-amide, was identified as an extended βL conformation stabilized by an NH(i+1)-aromatic(i) interaction. mpg.de

The exploration of the conformational landscape of phenylalanine and tyrosine using DFT and other high-level computational methods has identified several low-energy conformers. acs.orgnih.gov These are often classified based on the nature of the intramolecular hydrogen bonds, such as type I (bifurcated NH₂···O=C) and type II (N···HO). acs.orgnih.gov The presence of the hydroxyl group on the tyrosine residue introduces additional possibilities for hydrogen bonding and results in a greater number of potential stable conformers compared to phenylalanine-containing peptides. acs.orgnih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| Intramolecular Hydrogen Bond (C7 ring / γ-turn) | A hydrogen bond between the C=O of the acetyl group and the N-H of the tyrosine residue, or the C=O of phenylalanine and the N-H of the C-terminal amide (in analogs). | Major determinant of backbone conformation, leading to folded structures. mpg.de |

| Extended β-sheet-like Conformation | A more linear arrangement of the peptide backbone. | Can be the most stable conformation, often stabilized by other interactions. mpg.de |

| NH-π Interaction | Interaction between an amide N-H group and the aromatic π-electron cloud of the phenylalanine or tyrosine side chain. | Significant contributor to the stability of certain conformers, linking side-chain and backbone geometry. mpg.deresearchgate.net |

| Backbone-Side Chain Hydrogen Bond (Tyr) | The hydroxyl group of the tyrosine side chain can act as a hydrogen bond donor or acceptor with backbone atoms. | Increases the complexity of the conformational landscape compared to non-polar side chains. acs.orgnih.gov |

In an aqueous solution, the conformational landscape of this compound is significantly altered compared to the gas phase. The presence of water molecules, which can form hydrogen bonds with the peptide, competes with and disrupts intramolecular hydrogen bonds. researchgate.net This leads to a general widening of low-energy regions on the potential energy surface and an increased population of more extended or helical structures. researchgate.net

The structure and stability of this compound are heavily influenced by a network of non-covalent interactions, including hydrogen bonds and aromatic interactions.

Hydrogen Bonds: The peptide backbone contains multiple hydrogen bond donor (N-H) and acceptor (C=O) sites. The C-terminal carboxylic acid and the tyrosine side-chain hydroxyl group provide additional sites for hydrogen bonding. In the gas phase, intramolecular hydrogen bonds are dominant. mpg.de In solution, there is a dynamic interplay between intramolecular hydrogen bonds and intermolecular hydrogen bonds with water molecules. researchgate.net The tyrosine hydroxyl group is a particularly important player, capable of forming strong hydrogen bonds that can significantly influence the local conformation. researchgate.net Ab initio calculations show that among aromatic amino acids, tyrosine forms strong conventional hydrogen bonds (e.g., OH···O). researchgate.net

Aromatic Interactions: The two aromatic rings of phenylalanine and tyrosine can engage in several types of stabilizing interactions:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. The geometry of this stacking can be parallel or T-shaped (perpendicular).

Cation-π Interactions: While not directly applicable to the neutral this compound molecule itself, in the context of larger peptides or protein binding sites, the aromatic rings of phenylalanine and tyrosine can interact favorably with cationic groups, such as the side chains of lysine (B10760008) or arginine. mdpi.compnas.org These interactions are surprisingly strong and play a significant role in protein structure and stability. pnas.org

OH-π and NH-π Interactions: The hydroxyl group of tyrosine or an amide N-H group can act as a hydrogen bond donor to the π-electron cloud of the other aromatic ring. mpg.deresearchgate.net Studies on model systems show that these interactions are a common feature in the stable conformations of isolated peptides containing aromatic rings. mpg.deresearchgate.net The strength of these OH···π bonds follows the trend Trp > His > Tyr ≈ Phe. researchgate.net

The interplay between these hydrogen bonding and aromatic interactions is complex. For example, the ability of the tyrosine hydroxyl group to form hydrogen bonds can compete with or complement aromatic stacking interactions, leading to a finely tuned conformational preference. acs.org This balance is crucial for the specific roles these residues play in protein folding and molecular recognition.

| Interaction | Participating Groups | Context/Significance |

|---|---|---|

| Conventional Hydrogen Bond | Backbone N-H, C=O; Tyr -OH; C-terminal -COOH | Primary determinant of secondary structure and interaction with solvent. researchgate.netresearchgate.net |

| OH···π Hydrogen Bond | Tyr -OH and Phe aromatic ring (or vice versa) | A weaker but significant stabilizing interaction. researchgate.net |

| NH···π Hydrogen Bond | Backbone N-H and aromatic ring of the other residue | Important for stabilizing folded conformations in the gas phase. mpg.deresearchgate.net |

| π-π Stacking | Phe and Tyr aromatic rings | Contributes to conformational stability through favorable van der Waals and electrostatic interactions. elifesciences.org |

Solution-Phase Conformational Dynamics

Enzymatic Stability and Degradation Pathways

The stability of peptides against enzymatic degradation is a critical factor in their biological context. The amide bond between the phenylalanine and tyrosine residues in this compound is a potential target for various peptidases.

The susceptibility of a peptide to enzymatic cleavage is highly dependent on its sequence and conformation. The N-terminal acetylation of this compound is a key feature that confers significant resistance to degradation by aminopeptidases, which require a free N-terminus for their activity. N-terminal acetylation is a common strategy used to improve the stability of peptides against enzymatic degradation. nih.gov

However, the internal peptide bond remains a target for endopeptidases. Chymotrypsin (B1334515), a digestive enzyme, is known to cleave peptide bonds on the C-terminal side of aromatic amino acids like phenylalanine and tyrosine. nih.govlibretexts.org Therefore, chymotrypsin would be expected to hydrolyze the Phe-Tyr bond in this compound. Similarly, pepsin, another digestive enzyme, shows a preference for cleaving between hydrophobic and particularly aromatic amino acids, making the Phe-Tyr linkage a likely substrate. nih.govpnas.org

The stability can be further modified by altering the amino acid residues themselves. For example, incorporating unnatural amino acids or D-amino acids can dramatically increase resistance to proteolysis because peptidases are highly stereospecific. pharm.or.jprsc.org

The hydrolysis of the peptide bond by enzymes like chymotrypsin or pepsin proceeds through a well-defined catalytic mechanism. For serine proteases like chymotrypsin, the mechanism involves covalent catalysis. libretexts.org The active site serine residue, made more nucleophilic through a hydrogen-bonding network with histidine and aspartate (the "catalytic triad"), attacks the carbonyl carbon of the scissile peptide bond. This forms a tetrahedral intermediate, which then collapses to form an acyl-enzyme intermediate, releasing the C-terminal portion of the peptide (in this case, tyrosine). In a second step, a water molecule, activated by the active site histidine, hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the peptide (N-acetyl-phenylalanine) and regenerating the active enzyme. libretexts.org

For aspartic proteases like pepsin, the mechanism involves general acid-base catalysis facilitated by two active site aspartate residues. One aspartate, in its deprotonated form, activates a water molecule to attack the peptide carbonyl, while the other, in its protonated form, donates a proton to the peptide amide nitrogen, facilitating bond cleavage. pnas.orgnih.gov Studies on the hydrolysis of Ac-Phe-Tyr by pepsin have been central to understanding its mechanism, with investigations into the effect of heavy water (D₂O) suggesting that proton transfer is involved in the rate-limiting step. pnas.org

In Vitro Peptidase Resistance Studies

Interaction with Aqueous and Organic Environments

The dipeptide N-Acetyl-L-phenylalanyl-L-tyrosine (this compound) possesses a distinct amphipathic character, a direct consequence of its constituent amino acid residues. The phenylalanine residue provides a bulky, non-polar benzyl (B1604629) group, conferring significant hydrophobicity. In contrast, the tyrosine residue contains a phenolic hydroxyl group, which can participate in hydrogen bonding and introduces a degree of polarity. This dual nature dictates the compound's solubility, partitioning, and interaction profile in different solvent systems, which is a critical consideration in experimental design, purification, and analytical methodologies.

The purification of similar dipeptides, such as BOC-Phe-Tyr-OH, frequently employs reversed-phase high-performance liquid chromatography (HPLC). rsc.org This technique inherently relies on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase, which is typically a gradient of an organic solvent like acetonitrile (B52724) in water. rsc.org The ability to use this method underscores the compound's solubility and interaction with both aqueous and organic media.

At a molecular level, the interactions of this compound are environment-dependent. In organic, low-dielectric environments, interactions are dominated by hydrophobicity, favoring strong Phe-Phe interactions. elifesciences.org Conversely, in aqueous, high-dielectric environments, the capacity of tyrosine to form hydrogen bonds via its hydroxyl group becomes a more significant factor, making Tyr-Tyr interactions more favorable. elifesciences.orgbiorxiv.org The aromatic side chains of both residues can also participate in non-covalent interactions such as π-π stacking. nih.gov The presence of the tyrosine hydroxyl group can also enhance cation-π interactions compared to phenylalanine, should a suitable cation be present in the environment. acs.org This crossover in interaction strength based on solvent polarity is a key feature of its biophysical character, influencing conformation and aggregation potential in different research contexts.

Iv. Mechanistic Studies of Biological Interactions

Enzyme Interaction and Modulation Research

The interaction of Ac-Phe-Tyr-OH with various enzymes has been explored to understand its potential as an inhibitor or a substrate, providing insights into the structure-activity relationships of peptide-enzyme binding.

Research into the inhibition of Angiotensin I-Converting Enzyme (ACE), a key regulator of blood pressure, has identified certain structural features in peptides that enhance inhibitory activity. Peptides containing aromatic amino acids such as Phenylalanine (Phe) and Tyrosine (Tyr) are known to have a strong influence on ACE binding. acs.org The presence of a Tyr residue at the C-terminus of a dipeptide is considered a favorable characteristic for the selective inhibition of the ACE C-domain. researchgate.net

Specifically, the related dipeptide Phe-Tyr (FY) has been shown to exhibit a noncompetitive inhibition pattern against the ACE C-domain. researchgate.net Another similar, non-acetylated dipeptide, L-Tyrosyl-L-phenylalanine (H-Tyr-Phe-OH), demonstrated an ACE inhibition rate of 48% at a concentration of 50 μM. medchemexpress.com While specific kinetic data such as IC50 or Kᵢ values for this compound are not extensively documented in publicly available literature, the known inhibitory potential of its constituent amino acids and similar dipeptides suggests it may interact with ACE. The N-acetylation present in this compound is a modification known to potentially enhance the activity of some ACE inhibitors. nih.gov

Table 1: ACE Inhibition Data for Related Dipeptides

| Compound | Concentration | % Inhibition | Inhibition Type (Domain) | Citation |

|---|---|---|---|---|

| H-Tyr-Phe-OH | 50 µM | 48% | Not Specified | medchemexpress.com |

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a key strategy in the management of Alzheimer's disease. The structural characteristics of inhibitors often include aromatic moieties that can interact with the enzyme's active site. Aromatic amino acids like Phenylalanine and Tyrosine are known to participate in π-π stacking interactions within the AChE binding gorge. nih.gov

However, direct research on the inhibitory activity of the specific dipeptide this compound against AChE is limited in the available scientific literature. While studies have been conducted on various complex peptide and non-peptide inhibitors of AChE, there is a lack of specific kinetic data (e.g., IC50, Kᵢ) for this compound. acs.orgmdpi.com This suggests that this compound is either not a potent AChE inhibitor or has not been a primary focus of research in this area.

The interaction of this compound with the acid protease pepsin is well-documented, where it primarily serves as a substrate for kinetic studies of the enzyme. The hydrolysis of the peptide bond between Phenylalanine and Tyrosine in this compound is a classic method for measuring pepsin activity. nih.govpnas.org

Furthermore, this compound has been utilized in studies investigating the nature of inhibitor binding to pepsin. mdpi.comnih.gov For instance, it has been used as a reactant in transpeptidation reactions catalyzed by pepsin, where the efficiency of this reaction can be modulated by acetylating the enzyme itself. pnas.orgpnas.org Research has also explored the kinetics of pepsin-catalyzed hydrolysis of derivatives of this dipeptide, such as N-Acetyl-L-phenylalanyl-L-diiodotyrosine. acs.org A 1968 study specifically focused on the kinetics of pepsin-inhibited hydrolysis of N-acetyl-L-phenylalanyl-L-tyrosine, highlighting its long-standing role in understanding pepsin function and inhibition. nih.gov While this compound is a substrate, its derivatives have been studied as inhibitors. For example, N-acetyl-L-phenylalanyl-3,5-dibromo-L-tyrosine has been investigated as an inhibitor of the pepsin-catalyzed hydrolysis of diphenyl sulfite. nih.gov

Peptidylamidoglycolate lyase (PGL) is an enzyme involved in the C-terminal amidation of many bioactive peptides. A review of the scientific literature reveals no direct studies investigating the inhibitory effect of this compound on PGL. Research on PGL inhibitors has typically focused on other classes of molecules, such as pyruvate-extended N-acetyl amino acids.

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin. Peptides containing aromatic amino acids, particularly Tyrosine and Phenylalanine, have been investigated as potential tyrosinase inhibitors. The proposed mechanisms often involve the chelation of copper ions within the enzyme's active site by the peptide. tandfonline.com The presence of a Tyrosine residue at the C-terminus of a peptide has been shown to enhance its tyrosinase inhibitory effect. nih.gov

Table 2: Tyrosinase Inhibition Data for a Related Peptide

| Compound | IC50 Value | Proposed Interaction | Citation |

|---|

Peptidylamidoglycolate Lyase (PGL) Inhibition

Receptor Binding and Signaling Pathway Investigations

Beyond enzyme interactions, research has pointed towards the potential for this compound and structurally similar peptides to bind to specific cell receptors and modulate signaling pathways.

The presence of the Tyr-Phe motif is significant in the context of opioid receptor binding. The tetrapeptide TIPP (H-Tyr-Tic-Phe-Phe-OH), which contains this core structure, is a highly selective δ-opioid receptor antagonist. nih.govnih.gov Analogues of TIPP have been synthesized and shown to have nanomolar binding affinities for the δ-opioid receptor. nih.govacs.org For instance, a derivative of TIPP exhibited high affinity for cloned δ-opioid receptors with an IC50 of 5.4 nM. acs.org This strong evidence for the interaction of Tyr-Phe containing peptides with opioid receptors suggests a potential avenue for this compound to exhibit similar, though likely modulated, binding characteristics.

Additionally, acetylated, tyrosine-containing hexapeptides, such as Ac-Arg-Tyr-Tyr-Arg-Trp-Arg-NH₂, have been identified as high-affinity partial agonists of the Opioid-Receptor-Like 1 (ORL1) receptor, also known as the nociceptin (B549756) receptor. uctm.edunih.gov A photo-labile analogue of this peptide was found to bind to the human ORL1 receptor with a Kᵢ of approximately 3 nM. nih.gov

In terms of signaling, the constituent amino acids of this compound are known to influence cellular pathways. However, specific studies detailing the direct effects of the dipeptide this compound on signaling cascades like the c-Jun N-terminal kinase (JNK) or other mitogen-activated protein kinase (MAPK) pathways are not prevalent in the current literature.

Table 3: Receptor Binding Affinity for Related Peptides

| Peptide | Receptor | Affinity (IC50 / Kᵢ) | Activity | Citation |

|---|---|---|---|---|

| [Phe(p-NHCOCH₂Br)⁴]TIPP | δ-Opioid | IC50 = 5.4 nM | Antagonist | acs.org |

Angiotensin II Type 1 Receptor (AT1R) Gating Mechanism Studies

The interaction between angiotensin II (AngII) and the Angiotensin II Type 1 Receptor (AT1R) involves complex signaling pathways. Studies have identified two potential proton hopping pathways that lead to different physiological outcomes. nih.gov The octapeptide AngII (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) can form a charge relay system (CRS) where the C-terminal carboxylate of Phe8 abstracts a proton from the His6 imidazole (B134444) group, which in turn abstracts a proton from the Tyr4 hydroxyl group, creating a tyrosinate anion. nih.govacs.org

When AngII binds to AT1R, this CRS can be reconstituted with the receptor's D281 residue taking the place of the Phe8 carboxylate. nih.gov The Phe8 carboxylate then forms a salt bridge with K199 of the receptor. nih.gov This positions the Tyr4 hydroxyl of AngII with access to either the His6 imidazole (activated by D281) or the Phe8 carboxylate (bound to K199), creating a gating mechanism for AT1R signaling. nih.govmdpi.com

Interaction of the Tyr4 hydroxyl with the His6 imidazole leads to G protein-mediated vasoconstriction. nih.govmdpi.com Conversely, interaction with the Phe8 carboxylate results in arrestin-mediated vasodilation and receptor desensitization. nih.govmdpi.com This dual interaction potential of the Tyr4 hydroxyl group acts as a molecular switch, influencing biased agonism at the AT1R. mdpi.com Methylation of the Tyr4 hydroxyl group in AngII analogs inhibits both agonist and inverse agonist activities, highlighting the critical role of this residue in receptor signaling. mdpi.com

| Interacting Residues (AngII) | Receptor Interaction Point | Resulting Physiological Outcome |

| Tyr4 OH and His6 imidazole | D281 of AT1R | G protein sequestration, vasoconstriction nih.govmdpi.com |

| Tyr4 OH and Phe8 carboxylate | K199 of AT1R | Arrestin-mediated vasodilation, receptor desensitization nih.govmdpi.com |

GABAA Receptor Binding Site Analysis

The binding sites of Cys-loop receptors, such as the GABAA receptor, are characterized by the presence of aromatic amino acids. nih.gov At the β2/α1 interface of the GABAA receptor, residues α1Phe65, β2Tyr97, β2Tyr157, and β2Tyr205 are crucial for forming the GABA binding site. nih.govnih.gov Unnatural amino acid mutagenesis has been employed to investigate the interactions of these residues. nih.gov

Studies have shown that replacing β2Tyr157 and β2Tyr205 with phenylalanine, which removes the hydroxyl group, significantly increases the EC50 values for GABA, indicating a decrease in receptor activation. nih.gov This suggests the hydroxyl group of tyrosine is critical for GABA binding. nih.gov Furthermore, a cation-π interaction has been identified between GABA and β2Tyr97. nih.gov The strength of this interaction varies among different Cys-loop receptors, indicating its significance in defining binding site characteristics. nih.gov Invertebrate GABA receptors also exhibit cation-π interactions, with some studies suggesting a dual contribution from aromatic residues in loops B and C. jneurosci.orgjneurosci.org

| Receptor Subunit/Residue | Interaction Type | Functional Consequence of Mutation |

| β2Tyr157 | Hydrogen bonding | Phe substitution leads to a ~400-fold increase in EC50 nih.gov |

| β2Tyr205 | Hydrogen bonding | Phe substitution leads to a ~24-fold increase in EC50 nih.gov |

| β2Tyr97 | Cation-π interaction | Key for GABA binding affinity nih.gov |

Glucagon-like Peptide-1 Receptor (GLP-1R) Agonism Studies

Glucagon-like peptide-1 (GLP-1) is a peptide hormone that plays a crucial role in glucose homeostasis by acting on the GLP-1 receptor (GLP-1R), a Class B G protein-coupled receptor. nih.govfrontiersin.org The interaction between GLP-1 and GLP-1R is complex, involving both the N-terminal and C-terminal regions of the peptide. nih.gov Alanine scanning studies have identified key amino acid residues in GLP-1 that are critical for receptor binding and activation, including His7, Gly10, and Phe12. acs.org

The C-terminal α-helix of GLP-1, spanning from Thr13 to Val33, is essential for binding to the N-terminal domain (NTD) of the receptor. acs.org Specifically, residues between Ala24 and Val33 directly interact with the NTD. acs.org The amphiphilic nature of this helix, with distinct hydrophobic and hydrophilic faces, is important for this interaction. acs.org While the native peptide is crucial for full agonistic activity, truncated analogs can still exhibit high potency. For instance, an undecapeptide with substituted biphenylalanines at the C-terminus showed significant potency as a GLP-1R agonist. acs.org

| GLP-1 Residue | Role in GLP-1R Interaction |

| His7, Gly10, Phe12 | Key for receptor interaction and activation acs.org |

| Thr13 to Val33 | Forms an α-helix that binds to the receptor's NTD acs.org |

| Ala24 to Val33 | Direct interaction with the receptor's NTD acs.org |

N-Methyl-D-Aspartate (NMDA) Receptor Ligand Binding

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel essential for synaptic plasticity, learning, and memory. biomolther.org It is a heterotetramer typically composed of two GluN1 and two GluN2 subunits. biomolther.org The GluN1 subunit binds the co-agonist glycine (B1666218) or D-serine, while the GluN2 subunit binds glutamate. biomolther.orgembopress.org

Studies on cultured hippocampal neurons have shown that high concentrations of L-phenylalanine (L-Phe) can specifically and reversibly inhibit NMDA-activated currents. nih.gov This inhibition is competitive with glycine, suggesting that L-Phe acts at the glycine-binding site on the GluN1 subunit. nih.gov In contrast, L-tyrosine (L-Tyr) does not significantly affect these currents. nih.gov The structure of the iGluR ligand-binding core reveals that residues like Tyr450 can act as a "lid" on the binding pocket, influencing ligand specificity. colorado.edu The binding of agonists induces a conformational change, or domain closure, which is a critical step in the activation of the ion channel. embopress.org

| Ligand | Target Site on NMDA Receptor | Effect on Receptor Function |

| L-Phenylalanine | Glycine-binding site (GluN1 subunit) | Competitive inhibition of NMDA-activated currents nih.gov |

| L-Tyrosine | N/A | No significant effect on NMDA-activated currents nih.gov |

| Glycine/D-Serine | Glycine-binding site (GluN1 subunit) | Co-agonist required for receptor activation biomolther.orgembopress.org |

| Glutamate | Glutamate-binding site (GluN2 subunit) | Primary agonist for receptor activation biomolther.orgembopress.org |

Role as a Building Block in Complex Peptide Design

Integration into Bioactive Peptides and Peptide Mimetics

The aromatic residues of phenylalanine and tyrosine are frequently incorporated into bioactive peptides to enhance their interaction with biological targets. nih.govoup.com For example, in the design of opioid receptor ligands, the Tyr1 and Phe4 residues of enkephalin are crucial pharmacophore elements for agonist activity. nih.gov Similarly, in analogs of α-melanocyte-stimulating hormone (α-MSH), the inclusion of a D-Phe residue at position 7 resulted in a superpotent agonist with high stability and the ability to cross the blood-brain barrier. nih.gov

The strategic placement of Phe and Tyr can also influence the selectivity and efficacy of peptides. In somatostatin (B550006) analogs like TATE and Y3-TATE, replacing Phe with Tyr at position 3 leads to a significantly higher affinity for the sst2 receptor. mdpi.com Molecular docking studies of ACE-inhibitory peptides have shown that peptides containing Phe and Tyr, such as Ala-Leu-Gly-Pro-Gln-Phe-Tyr, interact with the ACE active site primarily through hydrogen bonding and electrostatic forces. mdpi.com The presence of aromatic residues at the C-terminus of peptides is often associated with high ACE-inhibitory activity. researchgate.net

Influence on Peptide Stability and Bioavailability in Research Formulations

The stability of peptides is a critical factor for their therapeutic potential. N-terminal acetylation, as seen in this compound, is a common strategy to increase resistance to enzymatic degradation by aminopeptidases. unige.ch Studies have shown that this compound is stable against enzymatic attack, whereas the unblocked dipeptide H-Tyr-Phe-OH is metabolized. unige.ch

Involvement in Aromatic Amino Acid Metabolism Research

The metabolism of phenylalanine and tyrosine is a critical aspect of human physiology, serving not only as a source of energy but also as a precursor pathway for essential compounds. Research into these pathways is crucial for understanding various metabolic disorders.

The primary metabolic route for phenylalanine is its conversion to tyrosine. davuniversity.orgnih.gov This irreversible hydroxylation is a critical step, as tyrosine is a non-essential amino acid only because it can be synthesized from the essential amino acid phenylalanine. davuniversity.orgwikipedia.org

The key enzyme responsible for this conversion is phenylalanine hydroxylase (PAH) , a monooxygenase found predominantly in the liver. davuniversity.orgwikipedia.orgrcsb.org The reaction mechanism is complex, requiring molecular oxygen and a cofactor, tetrahydrobiopterin (B1682763) (BH4). wikipedia.orgnih.gov During the reaction, one atom of oxygen is incorporated into the para position of the phenylalanine ring to form tyrosine, while the other oxygen atom is reduced to water. davuniversity.org The BH4 cofactor is oxidized to dihydrobiopterin (H2-biopterin) in the process and must be regenerated by an NADPH-dependent enzyme, dihydrobiopterin reductase, to participate in subsequent catalytic cycles. davuniversity.org

The catalytic process is thought to involve the formation of a highly reactive iron-oxo intermediate, specifically a ferryl oxo (Fe(IV)=O) species, which is responsible for the hydroxylation of the phenylalanine substrate. wikipedia.org The entire functional unit for this enzyme is a tetramer, with each molecule comprising a regulatory, catalytic, and tetramerization domain. rcsb.org The binding of phenylalanine can allosterically activate the enzyme. nih.gov

Studies using isotopically labeled phenylalanine, such as deuterated phenylalanine, have been fundamental in establishing this metabolic link. As early as 1940, experiments in rats showed that a significant portion of the labeled phenylalanine was converted into tyrosine, confirming this primary metabolic fate. nih.govresearchgate.net

| Enzyme/Cofactor | Role in Phenylalanine-Tyrosine Interconversion | Location |

| Phenylalanine Hydroxylase (PAH) | Catalyzes the hydroxylation of L-phenylalanine to L-tyrosine. wikipedia.orgnih.govresearchgate.net | Primarily Liver davuniversity.org |

| Tetrahydrobiopterin (BH4) | Cofactor that provides reducing equivalents for the hydroxylation reaction. davuniversity.orgnih.gov | Cellular |

| Dihydrobiopterin Reductase | Regenerates BH4 from H2-biopterin using NADPH. davuniversity.org | Cellular |

This table is based on established metabolic data for L-phenylalanine and L-tyrosine.

Once tyrosine is formed, or if it is obtained from dietary sources, it can be catabolized for energy. A central pathway for the degradation of both phenylalanine and tyrosine is the homogentisate (B1232598) pathway , which ultimately breaks down the aromatic ring to yield fumarate (B1241708) and acetoacetate, compounds that can enter central metabolic cycles like the citric acid cycle. davuniversity.orgnih.gov

The degradation process begins with the transamination of tyrosine to p-hydroxyphenylpyruvate , a reaction catalyzed by the enzyme tyrosine aminotransferase. davuniversity.orgontosight.ai Subsequently, the enzyme p-hydroxyphenylpyruvate dioxygenase acts on this intermediate, catalyzing an oxidative decarboxylation and hydroxylation to form homogentisate (2,5-dihydroxyphenylacetic acid) . davuniversity.orgnih.gov

The pivotal step in this pathway is the cleavage of the aromatic ring of homogentisate. This is accomplished by the enzyme homogentisate 1,2-dioxygenase (HGD) , an iron-containing enzyme that requires molecular oxygen. nih.govwikipedia.org The reaction opens the ring to produce 4-maleylacetoacetate . nih.govwikipedia.org This product is then isomerized to 4-fumarylacetoacetate by maleylacetoacetate isomerase. davuniversity.orgnih.gov In the final step, the enzyme fumarylacetoacetase hydrolyzes 4-fumarylacetoacetate into fumarate and acetoacetate . nih.gov Because this pathway produces both a glucogenic precursor (fumarate) and a ketogenic precursor (acetoacetate), phenylalanine and tyrosine are classified as both glucogenic and ketogenic amino acids. davuniversity.org

Research in bacteria, such as Pseudomonas putida, has also elucidated a similar homogentisate pathway for the degradation of these aromatic amino acids, highlighting its evolutionary conservation. nih.govasm.org

| Intermediate Metabolite | Preceding Enzyme | Subsequent Enzyme |

| p-Hydroxyphenylpyruvate | Tyrosine Aminotransferase davuniversity.org | p-Hydroxyphenylpyruvate Dioxygenase davuniversity.org |

| Homogentisate | p-Hydroxyphenylpyruvate Dioxygenase nih.gov | Homogentisate 1,2-Dioxygenase (HGD) wikipedia.org |

| 4-Maleylacetoacetate | Homogentisate 1,2-Dioxygenase (HGD) nih.gov | Maleylacetoacetate Isomerase nih.gov |

| 4-Fumarylacetoacetate | Maleylacetoacetate Isomerase davuniversity.org | Fumarylacetoacetase nih.gov |

| Fumarate & Acetoacetate | Fumarylacetoacetase nih.gov | (Entry into Central Metabolism) |

This table outlines the degradation cascade of L-tyrosine via the homogentisate pathway.

Beyond enzymatic metabolism, aromatic amino acids like phenylalanine and tyrosine are susceptible to non-enzymatic oxidation by reactive oxygen species (ROS), such as the highly reactive hydroxyl radical (•OH) . nih.gov This is a key area of research in the context of oxidative stress.

Hydroxylation of phenylalanine by hydroxyl radicals, often studied using methods like gamma-radiolysis or the Fenton reaction, does not exclusively produce the biologically standard p-tyrosine (4-hydroxyphenylalanine). nih.govresearchgate.net Instead, it results in a mixture of isomers, including o-tyrosine (2-hydroxyphenylalanine) and m-tyrosine (3-hydroxyphenylalanine) , in addition to p-tyrosine. nih.govnih.gov The formation of these atypical isomers is often used as a biomarker for oxidative stress. nih.gov

The mechanism involves the addition of the hydroxyl radical to the phenyl ring, creating a transient hydroxyphenylalanine radical intermediate. nih.gov This intermediate can then be oxidized to form the stable tyrosine isomers. nih.gov

Similarly, when tyrosine itself is attacked by hydroxyl radicals, it can be further hydroxylated to produce 2,3-dihydroxyphenylalanine (2,3-DOPA) and 3,4-dihydroxyphenylalanine (DOPA) . nih.govigem.org The distribution and yield of these products can be influenced by factors such as pH and the presence of other oxidizing agents. nih.govresearchgate.net For instance, studies have shown that the yield of hydroxylated products from both phenylalanine and tyrosine is maximal at a pH of 5.5. nih.govresearchgate.netku.edu

| Amino Acid | Oxidant | Major Oxidation Products |

| L-Phenylalanine | Hydroxyl Radical (•OH) | o-Tyrosine, m-Tyrosine, p-Tyrosine nih.govnih.gov |

| L-Tyrosine | Hydroxyl Radical (•OH) | 2,3-DOPA, 3,4-DOPA nih.govigem.org |

This table summarizes the products of non-enzymatic oxidation of L-phenylalanine and L-tyrosine by hydroxyl radicals.

V. Structure Activity Relationship Sar Studies

Impact of Amino Acid Residues on Biological Activity

The identity and properties of the amino acid residues, phenylalanine and tyrosine, are critical determinants of the biological activity of Ac-Phe-Tyr-OH. Modifications to either of these residues can lead to substantial changes in activity, highlighting their specific contributions to molecular recognition and interaction with biological targets.

The phenylalanine (Phe) residue in this compound plays a crucial role, often contributing to the molecule's hydrophobicity and steric interactions within receptor binding pockets. In various peptide systems, the presence and nature of the phenylalanine residue are essential for biological activity. For instance, in analogues of the neuropeptide Y (NPY) active site, the replacement of other amino acids with phenylalanine has been shown to substantially increase activity. nih.gov Specifically, the substitution of Tyrosine at position 27 with Phenylalanine in N-alpha-Ac-PYY(22-36) led to a significant enhancement of its antisecretory potency. nih.gov

Conversely, the replacement of phenylalanine with other residues, even those with similar aromatic properties like tyrosine, can result in a loss of activity. scispace.com This suggests that the specific steric and electronic properties of the phenylalanine side chain are finely tuned for optimal interaction with its biological target. In some cases, the introduction of a bulky hydrophobic group is necessary to retain activity when other parts of a peptide are modified. scispace.com The essential nature of the C-terminal phenylalanine for the activity of certain peptidomimetics underscores its importance. scispace.com

The tyrosine (Tyr) residue, and particularly its hydroxyl (-OH) group and aromatic ring, is a key functional component of this compound. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with biological receptors. drugdesign.org The aromaticity of the tyrosine ring also contributes to binding through π-π stacking and hydrophobic interactions. researchgate.netacs.org

Studies have demonstrated that the hydroxyl group is often essential for activity. In analogues of peptide YY (PYY), the hydroxyl groups of serine and tyrosine were found to be important for intestinal antisecretory effects. nih.gov The acidity of the tyrosine hydroxyl group, which is greater than that of aliphatic hydroxyls like those in serine or threonine, can also play a role in its interactions. arizona.edu The local environment within a protein or receptor can influence the pKa of this group, affecting its ionization state and binding properties. arizona.edu

The aromatic nature of tyrosine is also a significant factor. acs.org While tyrosine is hydrophobic, it is more soluble than phenylalanine due to the polar hydroxyl group. arizona.edu The aromatic ring itself can engage in various non-covalent interactions that are crucial for binding affinity and specificity. researchgate.netacs.org In some contexts, the substitution of tyrosine with other residues, or even modifications to the tyrosine itself, can lead to a loss of biological activity, highlighting the specific requirements of the receptor for both the aromatic ring and the hydroxyl functionality. scispace.commdpi.com For example, replacing the C-terminal Phenylalanine with Tyrosine in a peptidomimetic resulted in a loss of antiproliferative activity. scispace.com

The N-terminal acetyl group of this compound plays a significant role in its biological activity, primarily by neutralizing the positive charge of the N-terminal amino group and increasing the molecule's hydrophobicity. This modification can also provide steric bulk and protect the peptide from degradation by aminopeptidases.

Research on various peptides has shown that N-terminal acetylation can be essential for activity. For instance, in studies of the nociceptin (B549756) antagonist Ac-RYYRIWK-NH2, the N-terminal acetyl group was found to be crucial for its binding to the ORL1 receptor. researchgate.net Similarly, N-alpha-acetylation of PYY(22-36) increased both its binding affinity and antisecretory potency. nih.gov In some cases, end-capping a peptide with an acetyl group at the N-terminus and an amide group at the C-terminus can stabilize the structure and lead to moderate antiproliferative activity. scispace.com However, the effect of the acetyl group is context-dependent, as acylation with more hydrophobic groups, such as myristic and naphthaleneacetic acids, has been shown to reduce the antisecretory potencies of PYY analogues without affecting their binding affinities. nih.gov

Role of Tyrosine Hydroxyl Group and Aromaticity

Design Principles for Modified this compound Analogues

The design of modified this compound analogues is guided by the principles of structure-activity relationships to enhance potency, selectivity, and metabolic stability. Key strategies include conformational constraint, substitution of amino acid residues, and modification of the peptide backbone.

One common approach is to introduce conformational constraints to reduce the flexibility of the peptide and lock it into a bioactive conformation. nih.gov This can be achieved through cyclization, either by forming a bond between two side chains, a side chain and a terminus, or between backbone atoms. nih.gov Cyclization can increase receptor selectivity and protect the peptide from enzymatic degradation. nih.gov

Another key design principle involves the substitution of the original amino acid residues to probe interactions with the receptor and improve activity. drugdesign.org For example, replacing an amino acid with a non-natural analogue, such as one with a modified side chain or different stereochemistry, can provide insights into the specific requirements of the binding pocket. nih.govnih.gov The introduction of bulky hydrophobic groups or specific functional groups can also enhance binding affinity and potency. scispace.comscispace.com

The table below summarizes the impact of various modifications on the activity of peptide analogues, drawing from broader peptide research that informs the potential design of this compound analogues.

| Modification Strategy | Example | Effect on Activity | Reference(s) |

| Amino Acid Substitution | Replacement of Tyr with Phe | Increased activity in some peptide analogues | nih.gov |

| Replacement of Phe with Tyr | Loss of activity in some peptidomimetics | scispace.com | |

| Introduction of a bulky hydrophobic group | Retention of activity | scispace.com | |

| Functional Group Modification | N-terminal acetylation | Increased binding affinity and potency | nih.govresearchgate.net |

| Replacement of Tyr hydroxyl with methoxy | Complete loss of biological activity in some systems | drugdesign.org | |

| Stereochemical Modification | Use of D-amino acids | Can alter receptor selectivity and activity | nih.gov |

| Conformational Constraint | Cyclization (e.g., side chain to side chain) | Increased potency and stability | nih.gov |

Vi. Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. acs.orgresearchgate.net This method is crucial for understanding the structure-activity relationship of molecules like Ac-Phe-Tyr-OH. acs.org The process involves sampling various conformations of the ligand within the binding site of the receptor and using a scoring function to estimate the binding affinity for each pose. acs.orgresearchgate.net

In studies involving similar dipeptides like phenylalanyl-tyrosine (Phe-Tyr), molecular docking has been employed to investigate interactions with receptors like the angiotensin-converting enzyme (ACE). cumhuriyet.edu.tr For instance, the Phe-Tyr dipeptide has been shown to form hydrogen bonds with key residues such as Gln-281, Asp-415, and Tyr-520 within the ACE active site. cumhuriyet.edu.tr Additionally, pi-pi interactions with residues like Asp-453, Val-379, Val-380, and His-383 have been identified. cumhuriyet.edu.tr Such detailed interaction mapping helps in elucidating the mechanism of action at a molecular level.

The primary goal of molecular docking is to predict the ligand-receptor complex structure and identify the optimal binding pose that corresponds to the lowest energy state. cumhuriyet.edu.trnih.gov This visualization of ligand-target interactions is a fundamental step in lead identification and optimization in drug discovery. nih.gov For this compound, molecular docking simulations would similarly aim to identify key interacting residues and the nature of the forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

Table 1: Representative Data from Molecular Docking Studies of a Related Dipeptide (Phe-Tyr) with ACE Receptor

| Parameter | Value | Reference |

|---|---|---|

| Binding Energy | -7.8 kcal/mol | cumhuriyet.edu.tr |

| Interacting Residues (Hydrogen Bonds) | Gln-281, Asp-415, Tyr-520 | cumhuriyet.edu.tr |

| Hydrogen Bond Lengths | 2.99 Å, 2.30 Å, 3.08 Å | cumhuriyet.edu.tr |

| Interacting Residues (Pi Interactions) | Asp-453, Val-379, Val-380, His-383 | cumhuriyet.edu.tr |

This table presents data for the related dipeptide H-Phe-Tyr-OH to illustrate the types of results obtained from molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of biomolecular systems, providing insights into conformational changes and the stability of protein-ligand complexes over time. acs.orgmdpi.comundip.ac.id MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe fluctuations and conformational transitions at an atomic level. researchgate.netundip.ac.id

A key metric used in MD simulations to assess stability is the Root Mean Square Deviation (RMSD). mdpi.comresearchgate.net RMSD measures the average deviation of atomic positions in the simulated structure from a reference structure, typically the starting conformation. mdpi.com Lower RMSD values generally indicate greater stability and minimal conformational changes, which are desirable characteristics for a tightly bound ligand. mdpi.com For instance, stable protein-ligand complexes often exhibit protein RMSD values around 2 Å. mdpi.com

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Indicates the structural stability of the complex over time. Lower values suggest greater stability. | mdpi.comresearchgate.net |

| RMSF (Root Mean Square Fluctuation) | Quantifies the fluctuation of individual residues around their average positions. | Identifies flexible and rigid regions within the complex. | undip.ac.id |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein-ligand complex. | Provides insights into conformational changes and folding/unfolding events. | undip.ac.idresearchgate.net |

| Binding Free Energy (e.g., MM/GBSA) | Estimates the free energy of binding between the ligand and the receptor. | Quantifies the strength of the interaction. | mdpi.com |

Quantum Mechanical Calculations for Electronic and Structural Properties

Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure and properties of molecules like this compound. nih.govresearchgate.net These methods solve the Schrödinger equation to determine the wavefunction and energy of a molecule, from which numerous properties can be derived. nih.gov QM calculations are essential for understanding the intrinsic properties of a molecule that dictate its reactivity and interaction capabilities.

QM methods can be used to calculate a wide range of electronic properties, including charge distributions, electrostatic potentials, and bond lengths. nih.govresearchgate.net For example, the distribution of electrons within a molecule, as described by Mulliken population analysis, can reveal the partial charges on each atom, which is crucial for understanding electrostatic interactions. researchgate.net The molecular electrostatic potential surface illustrates the regions of positive and negative potential around a molecule, highlighting sites that are prone to electrophilic or nucleophilic attack. nih.gov

Furthermore, QM calculations are employed to optimize the geometry of a molecule, finding its lowest energy conformation. acs.org This is particularly important for flexible molecules like peptides, where multiple conformations may exist. By calculating the potential energy surface as a function of key dihedral angles, researchers can identify the most stable conformations. acs.org These calculations can also predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structures. nih.gov While computationally intensive, QM methods offer a fundamental understanding of the chemical nature of this compound. nih.govresearchgate.net

Table 3: Properties of this compound Derivable from Quantum Mechanical Calculations

| Property | Description | Significance | Reference |

|---|---|---|---|

| Electronic Energy | The total energy of the molecule's electrons in their ground state. | Determines molecular stability and reactivity. | nih.gov |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy. | Represents the most stable conformation of the molecule. | acs.org |

| Charge Distribution | The distribution of partial charges on the atoms within the molecule. | Crucial for understanding electrostatic interactions. | nih.govresearchgate.net |

| Molecular Electrostatic Potential | The electrostatic potential generated by the molecule's charge distribution. | Identifies regions susceptible to electrostatic interactions. | nih.gov |

| Bond Lengths and Angles | The equilibrium distances between atoms and the angles between bonds. | Defines the fundamental structure of the molecule. | researchgate.net |

Prediction of Interaction Types (e.g., Hydrogen Bonding, Aromatic Stacking, Cation-π)

The interaction of this compound with biological receptors is governed by a variety of non-covalent interactions. Computational methods are instrumental in predicting and characterizing these interactions, which include hydrogen bonds, aromatic (π-π) stacking, and cation-π interactions.

Hydrogen Bonding: The tyrosine residue in this compound, with its hydroxyl group, can act as both a hydrogen bond donor and acceptor. pnas.org The peptide backbone also contains amide groups capable of forming hydrogen bonds. elifesciences.org Computational studies can predict the geometry and strength of these interactions, which are crucial for binding specificity.

Aromatic Stacking (π-π Interactions): The phenyl and phenol (B47542) rings of the phenylalanine and tyrosine residues, respectively, can engage in π-π stacking interactions with other aromatic residues (such as Phe, Tyr, Trp, and His) in a receptor binding site. d-nb.infocambridgemedchemconsulting.com These interactions, which can occur in face-to-face or edge-to-face orientations, contribute significantly to binding affinity. core.ac.uk Quantum chemical calculations have shown that the interaction energies for π-π stacking between neutral histidine and other aromatic amino acids are in the range of -3.0 to -4.0 kcal/mol. d-nb.info

Cation-π Interactions: This is a powerful non-covalent force where a cation interacts with the electron-rich face of an aromatic ring. pnas.orgnih.gov The aromatic rings of phenylalanine and tyrosine in this compound can participate in such interactions with cationic residues like lysine (B10760008) and arginine in a protein. pnas.org The strength of a cation-π interaction can be comparable to that of a salt bridge in aqueous media. nih.gov Theoretical studies have indicated that tyrosine and phenylalanine have similar intrinsic cation-π binding abilities, though the hydroxyl group of tyrosine can potentiate this interaction through hydrogen bonding. pnas.org

Computational analyses of protein-ligand complexes from databases like the Protein Data Bank (PDB) reveal that aromatic residues like Phe and Tyr are frequently involved in these types of interactions within binding pockets. embl.de

Table 4: Common Interaction Types for this compound

| Interaction Type | Description | Key Residues Involved | Reference |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Tyr (hydroxyl group), peptide backbone amides | pnas.orgelifesciences.org |

| Aromatic (π-π) Stacking | An attractive, noncovalent interaction between aromatic rings. | Phe, Tyr interacting with Phe, Tyr, Trp, His | d-nb.infocambridgemedchemconsulting.com |

| Cation-π Interaction | The interaction of a cation with the face of an electron-rich π system. | Phe, Tyr interacting with Lys, Arg | pnas.orgnih.gov |

| sp²-π Contacts | Interactions between an aromatic ring and a peptide bond group. | Phe, Tyr interacting with the protein backbone | elifesciences.org |

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling integrates various computational techniques, including molecular docking and molecular dynamics simulations, to build a comprehensive model of how a ligand like this compound binds to its target protein. acs.orgresearchgate.net This modeling aims to not only predict the binding pose but also to understand the dynamic nature and energetics of the interaction. acs.orgmdpi.com

The process typically begins with molecular docking to generate an initial set of possible binding conformations. acs.org The most promising of these poses are then subjected to more rigorous analysis using MD simulations. acs.orgmdpi.com MD simulations provide a dynamic view of the complex, allowing for the assessment of its stability and the fluctuations of both the protein and the ligand over time. researchgate.netmdpi.com This can reveal important conformational changes that may occur upon ligand binding. biorxiv.org

A crucial aspect of this modeling is the analysis of the specific interactions that stabilize the complex. Tools are used to identify and quantify hydrogen bonds, hydrophobic contacts, salt bridges, and aromatic interactions throughout the simulation. nih.govmdpi.com Furthermore, advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy, providing a more accurate estimate of the binding affinity than docking scores alone. mdpi.comnih.gov

By combining these approaches, a detailed and dynamic model of the protein-ligand interaction is constructed. This model is invaluable for understanding the basis of molecular recognition and for guiding the rational design of new molecules with improved affinity and specificity. researchgate.netnih.gov

Vii. Advanced Analytical Methodologies for Ac Phe Tyr Oh Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of peptides like Ac-Phe-Tyr-OH, enabling their separation and quantification. High-performance liquid chromatography and gas chromatography-mass spectrometry are two of the most powerful and commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of peptides. For this compound, which contains the aromatic amino acids phenylalanine and tyrosine, HPLC coupled with UV and fluorescence detection is particularly effective.

The tyrosine residue in this compound possesses intrinsic fluorescence, which allows for highly sensitive and selective detection without the need for derivatization. nih.gov An HPLC method using fluorescence detection can achieve a lower detection limit of 0.3 μM for both phenylalanine and tyrosine, with a single analytical run completed in under 7 minutes. nih.gov The natural fluorescence of these amino acids is typically monitored using an excitation wavelength of 210 nm and an emission wavelength of 302 nm. nih.govresearchgate.net

UV detection is also a valuable tool. The peptide bond and the aromatic rings of phenylalanine and tyrosine absorb UV light, typically monitored at 210 nm and 278 nm. nih.gov While perhaps less sensitive than fluorescence for this specific compound, UV detection provides a robust and universal method for peptide quantification. nih.govwhiterose.ac.uk A study on a 21-residue synthetic peptide demonstrated that HPLC with detection of intrinsic tyrosine fluorescence is a promising approach for absolute peptide quantification, offering potential advantages over simpler UV detection methods, especially when analyzing small amounts of peptide. nih.gov

Reversible labeling of the phenolic hydroxyl group of the tyrosine residue with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can also be employed. This labeling allows for sensitive detection, and the label can subsequently be removed to recover the original peptide. nih.gov

Table 1: HPLC Parameters for Phenylalanine and Tyrosine Analysis

| Parameter | Value | Reference |

| Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | 0.015mM dihydrogen-phosphate solution | nih.govresearchgate.net |

| Excitation Wavelength | 210 nm | nih.govresearchgate.net |

| Emission Wavelength | 302 nm | nih.govresearchgate.net |

| UV Detection Wavelength | 210 nm, 278 nm | nih.gov |

| Lower Detection Limit | 0.3 μM (Fluorescence) | nih.gov |

| Run Time | < 7 minutes | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but its application to peptides like this compound requires a chemical modification step known as derivatization. This is because peptides are generally non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.gov Derivatization converts the polar peptide into a more volatile and thermally stable compound. nih.gov

A common derivatization strategy involves a two-step process. First, the carboxylic acid group is esterified, for example, with methanolic HCl. nih.gov Second, the amine and hydroxyl groups are acylated, often using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.govresearchgate.net Silylation using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another established method, which replaces acidic protons on the amino and carboxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups. wvu.edu For instance, Tyr can be converted to a tri-trimethylsilyl derivative. wvu.edu

Following derivatization, the resulting compound can be readily analyzed by GC-MS, which provides both retention time data for identification and mass spectral data for structural confirmation. wvu.edunist.gov

Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is an indispensable tool for the precise identification and structural characterization of this compound. It provides a highly accurate determination of the molecular weight and can reveal details about the peptide's sequence and modifications. The molecular formula of this compound is C₂₀H₂₂N₂O₅, and its molecular weight is approximately 370.40 g/mol . scbt.comhongtide.com

Techniques like electrospray ionization (ESI)-MS are commonly coupled with liquid chromatography (LC-MS) to analyze peptides directly from solution. whiterose.ac.ukuzh.ch In LC-MS, the peptide is ionized and then separated based on its mass-to-charge ratio, allowing for its identification and quantification even in complex biological mixtures. stonybrookmedicine.edu Tandem mass spectrometry (MS/MS) further enhances characterization by fragmenting the peptide and analyzing the resulting fragment ions, which provides sequence information. acs.org

For example, continuous-flow mass spectrometry has been used to study the products of enzyme reactions involving phenylalanine and tyrosine. acs.org Furthermore, mass spectrometry is a key component in metabolomics studies that aim to characterize the metabolic disturbances associated with plasma phenylalanine and tyrosine concentrations. nih.gov

Spectroscopic Methods for Structural Analysis (e.g., FTIR, NMR)

Spectroscopic methods like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the three-dimensional structure and conformation of this compound.

FTIR Spectroscopy measures the absorption of infrared light by the molecule, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups and secondary structures. leibniz-fli.de The amide I band (1600-1700 cm⁻¹), which is primarily due to the C=O stretching vibration, is particularly sensitive to the peptide's backbone conformation. leibniz-fli.de Gas-phase far-IR spectroscopy, combined with theoretical calculations, can also be used to study the conformational preferences of dipeptides, including the formation of intramolecular hydrogen bonds like γ-turns and β-turns. ru.nl

NMR Spectroscopy is a powerful technique for determining the solution-state structure of peptides. It relies on the magnetic properties of atomic nuclei. leibniz-fli.de For peptides, one-dimensional and two-dimensional NMR experiments can be used to assign signals to specific protons and carbons in the molecule. acs.org The chemical shifts of these signals are highly sensitive to the local chemical environment and conformation. mdpi.comresearchgate.net Nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, can be used to determine inter-proton distances and thus define the peptide's three-dimensional fold. acs.org Studies on designed peptides have used NMR to probe aromatic interactions between tyrosine and other aromatic residues. acs.org

Nanopore Sensing for Individual Amino Acid and Peptide Identification

Nanopore sensing is an emerging single-molecule technique with the potential for identifying individual amino acids and peptides like this compound. nih.govacs.org This method works by monitoring the changes in ionic current as a molecule passes through a nanoscale pore. nih.govacs.org The duration and magnitude of the current blockage are characteristic of the size and properties of the translocating molecule. acs.org

Biological nanopores, such as α-hemolysin, can be engineered with specific recognition sites to enhance their selectivity for certain molecules. nih.gov For example, introducing aromatic residues like phenylalanine or tyrosine into the pore can create favorable interactions for detecting other aromatic compounds. acs.org While still a developing technology, nanopore sensing offers the promise of label-free, high-throughput analysis of peptides and amino acids. nih.govoup.com The technique has been used to study the unfolding of a protein-DNA complex, highlighting its potential for analyzing biomolecular dynamics. oup.com

Isotope-Dilution Techniques for Quantification and Pathway Tracing

Isotope-dilution mass spectrometry is a highly accurate method for quantifying this compound and for tracing its metabolic pathways. This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ¹⁵N) to the sample as an internal standard. nih.govresearchgate.net

The ratio of the unlabeled (endogenous) to the labeled (internal standard) peptide is then measured by mass spectrometry. uzh.ch Because the labeled and unlabeled forms have nearly identical chemical and physical properties, this method corrects for variations in sample preparation and instrument response, leading to highly precise and accurate quantification. nih.gov

Isotope-dilution techniques are widely used in metabolic research. For instance, tracers like ²H₅-phenylalanine are used to quantify whole-body protein breakdown. nih.gov The conversion of phenylalanine to tyrosine can be traced to assess the activity of the enzyme phenylalanine hydroxylase. nih.gove-acnm.org This approach has been instrumental in studying protein kinetics in both fasted and fed states. nih.gove-acnm.org

Sample Preparation and Derivatization for Enhanced Analysis

The accurate and sensitive analysis of the dipeptide this compound from complex matrices, such as biological fluids or reaction mixtures, necessitates meticulous sample preparation and often chemical derivatization. These steps are crucial to remove interfering substances, concentrate the analyte, and enhance its compatibility with analytical instrumentation, ultimately improving chromatographic behavior and detection sensitivity.

Sample Preparation

Before instrumental analysis, samples containing this compound typically undergo one or more cleanup steps. The choice of method depends on the sample matrix and the subsequent analytical technique.

Protein Precipitation: For biological samples like plasma or serum, a primary step is the removal of high-molecular-weight proteins that can interfere with analysis and damage analytical columns. This is commonly achieved by adding a precipitating agent, such as an acid or an organic solvent. Acids like perchloric acid or trichloroacetic acid are effective, as is the use of acetonitrile (B52724). nih.govumich.edu The mixture is vortexed and then centrifuged to pellet the precipitated proteins, leaving the analyte in the supernatant for further processing. redalyc.org

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration, separating peptides from salts, residual reagents, and other impurities. creative-proteomics.comnih.gov For peptides like this compound, reversed-phase cartridges, most commonly C18, are utilized. creative-proteomics.comresearchgate.net The principle involves retaining the analyte on the solid sorbent while interferences are washed away, followed by elution of the purified analyte with a suitable organic solvent. A stepwise gradient of an organic solvent, such as methanol (B129727) or acetonitrile, is often used for elution, which can provide a high degree of purification. nih.govresearchgate.net For instance, a high-throughput method using a C18-based SPE with a methanol gradient (5% to 50%) has been successfully employed to isolate dipeptides from complex culture filtrates. researchgate.net

| Parameter | Description | Common Reagents/Materials | Research Finding/Application |

| Objective | Cleanup, concentration, and isolation of the target analyte from the sample matrix. | C18 or other reversed-phase sorbents, Mixed-mode cation exchange (MCX) columns. creative-proteomics.com | SPE is highly compatible with subsequent HPLC or HPLC-MS analysis and is considered a versatile method for sample pretreatment. nih.gov |

| Matrix Type | Biological fluids (plasma, serum), cell culture media, reaction mixtures. | Plasma, Lactobacillus culture filtrate. researchgate.netresearchgate.net | Efficient removal of triglycerides from meat samples (recovery >90%) and humic acid/metal ions from soil has been demonstrated with C18 and MCX columns, respectively. creative-proteomics.com |

| Key Steps | 1. Conditioning (wetting the sorbent). 2. Loading (applying the sample). 3. Washing (removing interferences). 4. Elution (recovering the analyte). | Methanol, acetonitrile, water with acid modifiers (e.g., 0.1% TFA). japsonline.comacs.org | A methanol gradient from 5% to 50% was used to effectively isolate cyclic dipeptides from a bacterial culture. researchgate.net |

| Elution | Recovering the purified peptide using an organic solvent. | Acetonitrile, Methanol. researchgate.netjapsonline.com | Gradient elution with 0.1% formic acid-methanol can achieve analyte recovery rates of over 85%. creative-proteomics.com |

Derivatization for Enhanced Chromatographic Analysis

Due to the polar nature of its free carboxyl and phenolic hydroxyl groups, this compound can present challenges in certain types of chromatography. Derivatization modifies the chemical structure of the analyte to improve its analytical properties.

Viii. Future Research Directions and Emerging Applications

Development of Novel Research Probes and Tools

The unique structure of Ac-Phe-Tyr-OH makes it an excellent scaffold for the development of specialized research probes and chemical tools. chemimpex.com Its constituent amino acids are frequently involved in molecular recognition events, and the peptide itself can be modified to create probes with tailored functions.

Fluorescent Substrates: this compound can be incorporated into larger peptide sequences to create internally quenched fluorescent substrates. These probes are designed to be cleaved by specific proteases. For instance, a substrate containing the Ac-Val-Arg-Phe-OH sequence was developed to monitor the activity of human kallikrein 13 (KLK13), a protease implicated in various physiological and pathological processes. mdpi.comresearchgate.net Upon enzymatic cleavage, a fluorophore and a quencher are separated, resulting in a measurable increase in fluorescence that allows for sensitive detection of enzyme activity.

Radiolabeled Imaging Agents: Derivatives of the core dipeptide, such as Ac-Phe-3,5-diI-Tyr-OH, incorporate iodine atoms into the tyrosine ring. chemimpex.com This modification allows for radiolabeling, transforming the peptide into a potential diagnostic agent for advanced imaging techniques like Positron Emission Tomography (PET). chemimpex.com Such probes could be used for the in vivo visualization of biological processes and the development of targeted therapies in fields like oncology and endocrinology. chemimpex.com

Collagen-Targeting Peptides: Research has demonstrated that peptide probes containing aromatic residues like tyrosine and phenylalanine can specifically target denatured collagen. acs.org By incorporating this compound or similar aromatic motifs into probes, researchers can develop tools for imaging tissue damage, fibrosis, and other conditions associated with collagen degradation.

Chiral Analysis Probes: The determination of the absolute configuration of amino acids within a peptide is critical for understanding its function. A pair of mass-tagged chiral benzylicaldehyde probes has been developed to react with amino acid residues, including those in the peptide Phe-Tyr-Ala. acs.org The subsequent analysis by mass spectrometry allows for the determination of the L or D configuration of the constituent amino acids, providing a powerful tool for peptide and protein analysis. acs.org

Table 1: Examples of Research Probes Derived from or Related to this compound

| Probe Type | Example Structure/Sequence | Application | Research Finding | Citation |

| Enzyme Substrate | ABZ-Val-Arg-Phe-Arg-Ser-Thr-Gln-Tyr(3-NO₂)-NH₂ | Monitoring KLK13 protease activity | Developed as a highly sensitive substrate for determining KLK13 activity. | mdpi.com |

| Imaging Agent | Ac-Phe-3,5-diI-Tyr-OH | Targeted therapies and diagnostics | The diiodinated tyrosine enables radiolabeling for potential use in PET scans. | chemimpex.com |

| Collagen Probe | FAM-GYO (FAM-(Gly-Tyr-Hyp)n) | Detecting denatured collagen in tissues | Aromatic residues like Tyr enhance binding affinity and staining efficacy. | acs.org |